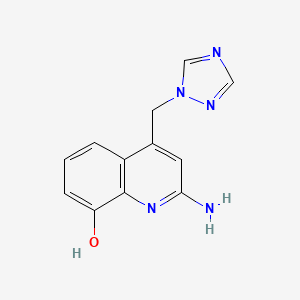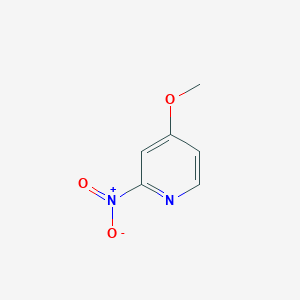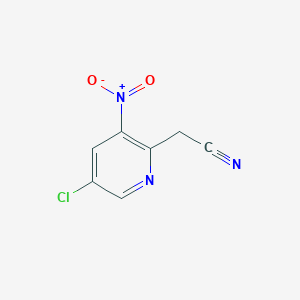
2-Cyclopentyl-2-(m-tolyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-2-(m-tolyl)acetonitrile is an organic compound with the molecular formula C14H17N and a molecular weight of 199.29148 g/mol . This compound is characterized by the presence of a cyclopentyl group and a m-tolyl group attached to an acetonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-(m-tolyl)acetonitrile typically involves the reaction of cyclopentyl bromide with m-tolylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclopentyl-2-(m-tolyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like proline can be used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Substitution: Potassium carbonate in DMF is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-2-(m-tolyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-2-(m-tolyl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
2-(m-tolyl)acetonitrile: Similar structure but lacks the cyclopentyl group.
Cyclopentylacetonitrile: Similar structure but lacks the m-tolyl group.
Uniqueness: 2-Cyclopentyl-2-(m-tolyl)acetonitrile is unique due to the presence of both cyclopentyl and m-tolyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C14H17N |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
2-cyclopentyl-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C14H17N/c1-11-5-4-8-13(9-11)14(10-15)12-6-2-3-7-12/h4-5,8-9,12,14H,2-3,6-7H2,1H3 |
Clave InChI |
JLZMSEVOBVYZKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C#N)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















